molecular formula C19H19N3O2 B2968537 4-[2-(4-Ethylphenyl)morpholine-4-carbonyl]pyridine-2-carbonitrile CAS No. 2177503-81-8

4-[2-(4-Ethylphenyl)morpholine-4-carbonyl]pyridine-2-carbonitrile

Cat. No.: B2968537
CAS No.: 2177503-81-8
M. Wt: 321.38
InChI Key: VEROLAVIAOKVAW-UHFFFAOYSA-N
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Description

The compound “4-[2-(4-Ethylphenyl)morpholine-4-carbonyl]pyridine-2-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom. Attached to this ring is a morpholine ring, which is a six-membered ring containing four carbon atoms and one oxygen atom . The morpholine ring is attached to a carbonyl group, which is then attached to a phenyl ring with an ethyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the formation of the rings in separate steps, followed by their connection through various reactions . For example, the morpholine ring could be formed from diethylene glycol and ammonia, and the pyridine ring could be formed through a multistep process involving condensation and cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholine and pyridine rings would give the molecule a certain degree of rigidity. The ethyl group attached to the phenyl ring could provide some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The carbonyl group could be involved in nucleophilic addition reactions, and the nitrogen in the pyridine and morpholine rings could act as a base or nucleophile .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it could interact with biological targets such as enzymes or receptors. The specific interactions would depend on the structure of the compound and the nature of the target .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and physical properties. Proper handling and storage procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its reactivity under various conditions, and investigating its interactions with different biological targets .

Properties

IUPAC Name

4-[2-(4-ethylphenyl)morpholine-4-carbonyl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-14-3-5-15(6-4-14)18-13-22(9-10-24-18)19(23)16-7-8-21-17(11-16)12-20/h3-8,11,18H,2,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEROLAVIAOKVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CN(CCO2)C(=O)C3=CC(=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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